molecular formula C8H15NO2 B12874192 (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid CAS No. 261896-37-1

(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid

Cat. No.: B12874192
CAS No.: 261896-37-1
M. Wt: 157.21 g/mol
InChI Key: LFAIKXJBEQFLIL-BQBZGAKWSA-N
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Description

(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring with a propyl group at the 4th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-protected amino acids with suitable leaving groups under basic conditions. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods: Industrial production often employs enantioselective synthesis techniques to ensure the desired stereochemistry. This can involve the use of chiral auxiliaries or catalysts to achieve high yields and purity. The process may also include steps for purification, such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the propyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrrolidine ring can participate in substitution reactions, where the propyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-propylpyrrolidine-3-carboxylic acid derivatives with ketone or carboxylic acid functionalities.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group at the 2nd position.

    4-Methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness: (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

261896-37-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3R,4R)-4-propylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1

InChI Key

LFAIKXJBEQFLIL-BQBZGAKWSA-N

Isomeric SMILES

CCC[C@H]1CNC[C@@H]1C(=O)O

Canonical SMILES

CCCC1CNCC1C(=O)O

Origin of Product

United States

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